2-Methyl-L-serine
Overview
Description
2-Methyl-L-serine is a non-proteinogenic amino acid with the chemical formula C4H9NO3. It is a derivative of serine, where a methyl group is attached to the alpha carbon.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-L-serine is Serine Hydroxymethyltransferase (SHMT) . SHMT is a key enzyme in serine metabolism, catalyzing the reversible conversion of serine to glycine . This enzyme plays a crucial role in cell growth and regulation .
Mode of Action
This compound interacts with its target, SHMT, by competing with the natural substrate, serine . This interaction can lead to a decrease in the enzymatic activity of SHMT, affecting the conversion of serine to glycine .
Biochemical Pathways
This compound affects the serine metabolic pathway. Serine is synthesized from glucose via 3-phosphoglycerate/3-phosphoserine and can be converted to glycine through the action of SHMT . By interacting with SHMT, this compound can potentially alter this pathway, affecting the production of glycine and other downstream metabolites .
Pharmacokinetics
Studies on l-serine, a similar compound, suggest that it can be absorbed orally and distributed throughout the body . The metabolism and excretion of this compound are currently unknown and would require further investigation.
Result of Action
Given its interaction with shmt, it could potentially affect cellular functions related to serine metabolism, such as protein synthesis, cell growth, and regulation .
Biochemical Analysis
Biochemical Properties
2-Methyl-L-serine, like its parent compound L-serine, may participate in various biochemical reactions. L-serine is known to be involved in protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate
Cellular Effects
L-serine, the parent compound, is known to have a variety of roles in cells, including serving as a building block for protein synthesis and as a precursor for molecules essential for cell proliferation, growth, differentiation, and function
Metabolic Pathways
L-serine, the parent compound, is known to be involved in several metabolic pathways, including the synthesis of proteins, nucleotides, phospholipids, and glutathione
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-L-serine involves several steps. One common method starts with Cbz-chirality alanine, which reacts under the action of thionyl chloride and zinc chloride with benzaldehyde dimethyl acetal to form an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by palladium carbon catalytic hydrogenolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis, which involves the use of chiral alanine as a starting material. The process includes multiple steps of reaction and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-L-serine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride, zinc chloride, benzaldehyde dimethyl acetal, chloromethyl benzyl oxide, and lithium hydroxide. The reactions typically occur under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Methyl-L-serine has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of other amino acids and complex molecules. In biology, it plays a role in studying protein synthesis and metabolic pathways. In medicine, it has potential therapeutic applications due to its neuroprotective properties. Additionally, it is used in the food, cosmetic, and pharmaceutical industries for various purposes .
Comparison with Similar Compounds
2-Methyl-L-serine can be compared with other similar compounds such as L-serine and D-serine. While L-serine is a non-essential amino acid involved in protein synthesis and metabolic pathways, D-serine has unique roles in neurotransmission and is implicated in various neurological diseases.
List of Similar Compounds:- L-serine
- D-serine
- 2-Methyl-D-serine
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUUKBXTEOFITR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937461 | |
Record name | 2-Methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16820-18-1 | |
Record name | 2-Methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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